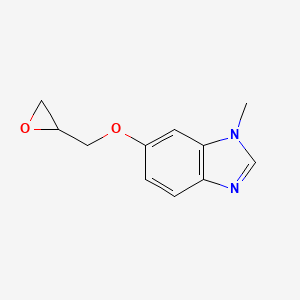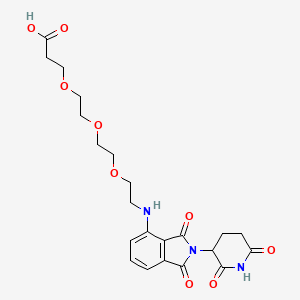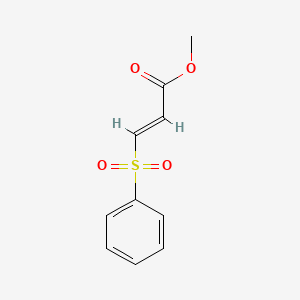![molecular formula C18H14N4O2S2 B2641983 1-(benzo[d]thiazol-2-yl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286721-81-0](/img/structure/B2641983.png)
1-(benzo[d]thiazol-2-yl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(benzo[d]thiazol-2-yl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide” is a derivative of benzothiazole . Benzothiazoles are important heterocyclic compounds that possess a wide range of properties and applications, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The crystal structure of similar compounds has been reported .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse. They are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined by various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Luminescent Materials
The compound has been used as a luminescent material . It has been characterized by NMR (1H and 13C) spectroscopy, high-resolution mass spectrometry, and elemental analysis . Due to the characteristics of excited-state intramolecular proton transfer (ESIPT), the compound exhibits dual fluorescence (enol emission and keto emission) in solution, but only one type of emission in solid films . After coordination with boron difluoride complexes, a significant blue shift and enhanced emission were observed due to restricted conformational changes .
Organic Light Emitting Diodes (OLEDs)
The compound has been successfully used as a dopant emitter in Organic Light Emitting Diodes (OLEDs) . All doped devices showed strong emission and low turn-on voltages (3.9-4.8 V) . The electroluminescence (EL) performance of the devices based on boron difluoride complexes was superior to that of the ligand . In particular, the doped device of BTZ-Cz-BF with a doping concentration of 10 wt% showed the best EL performance, with a maximum luminance of 3940 cd/m2, a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .
Fluorescent Probes
The compound has been used in the synthesis of fluorescent probes . The probes have been systematically studied for their photophysical, electrochemical properties, and thermal stability, revealing the relationship between their molecular structure and optoelectronic properties .
Cell Imaging
The compound has been successfully used in cell imaging investigations . This highlights its potential use in biological applications.
5. Detection of Cyanide in Water Samples The compound has been used for the detection of cyanide in water samples . This indicates its potential use in environmental monitoring and safety.
Synthesis of Quinolines
The compound has been used in the synthesis of 2-(1-Benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines . These quinolines have been used as blue-green fluorescent probes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c23-16(21-17-19-13(10-25-17)14-5-3-7-24-14)11-8-22(9-11)18-20-12-4-1-2-6-15(12)26-18/h1-7,10-11H,8-9H2,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNXOJPCCKTSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=NC(=CS4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]thiazol-2-yl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2641901.png)
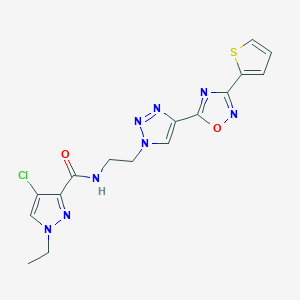
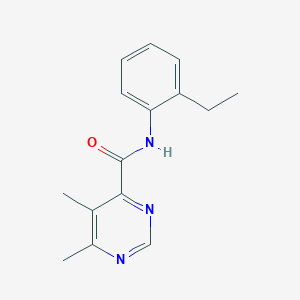
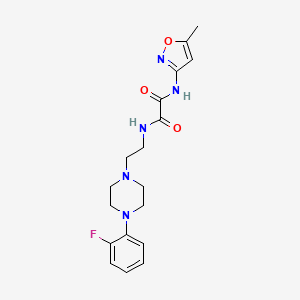
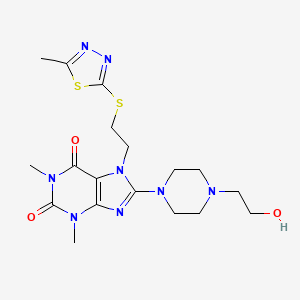

![1-(3-chlorophenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2641917.png)

![2-(4-chlorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2641919.png)
